molecular formula C13H21NO B13250351 1-(4-Ethoxyphenyl)pentan-1-amine

1-(4-Ethoxyphenyl)pentan-1-amine

Cat. No.: B13250351
M. Wt: 207.31 g/mol
InChI Key: ANQPQZPSHRQNBF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound belongs to the class of amines, which are characterized by the presence of an amino group attached to an alkyl or aryl group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxyphenyl)pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)pentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of an ethoxy-substituted aromatic ring and a pentylamine chain, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10,13H,3-6,14H2,1-2H3

InChI Key

ANQPQZPSHRQNBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OCC)N

Origin of Product

United States

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